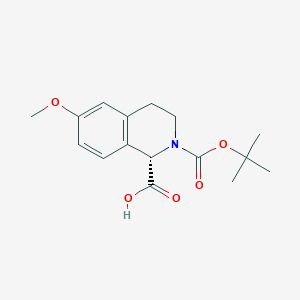

(S)-2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound belonging to the tetrahydroisoquinoline family, has garnered attention due to its potential biological activities and therapeutic applications. This article focuses on its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 11357887

The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, which is beneficial for various biological applications.

Enzyme Inhibition

Tetrahydroisoquinoline derivatives have been studied for their ability to inhibit various enzymes. For example, compounds related to this structure have demonstrated inhibitory effects on catechol-O-methyltransferase (COMT), which is significant in the context of Parkinson's disease treatment . The inhibition of such enzymes can lead to increased levels of neurotransmitters like dopamine.

Antimicrobial Activity

Research has also explored the antimicrobial properties of tetrahydroisoquinoline derivatives. Some compounds in this class have shown activity against resistant bacterial strains by inhibiting New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers resistance to β-lactam antibiotics . This suggests that this compound may also possess similar antimicrobial properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The Petasis three-component reaction followed by Pomeranz–Fritsch cyclization has been effectively used to create various substituted tetrahydroisoquinoline derivatives .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Petasis Reaction | Boronic acids, carbonyl derivatives | Formation of amino acids |

| 2 | Pomeranz–Fritsch Cyclization | Amino acetals | Construction of tetrahydroisoquinoline rings |

This method allows for the efficient synthesis of targeted compounds with specific functional groups that enhance biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with tetrahydroisoquinoline derivatives:

- Influenza Virus Inhibition : A study highlighted the synthesis of various tetrahydroisoquinoline derivatives that inhibited influenza virus polymerase activity. These findings suggest that modifications in the molecular structure can lead to enhanced antiviral properties .

- COMT Inhibition : Research focusing on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid indicated its potential as a COMT inhibitor. This could be crucial for developing treatments for neurodegenerative diseases like Parkinson's .

- Antimicrobial Studies : Investigations into the antimicrobial effects of related compounds demonstrated their ability to combat antibiotic-resistant bacteria by targeting specific enzymes like NDM-1 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been explored for its potential as a drug candidate due to its structural similarity to bioactive compounds. Key applications include:

- Antidepressant Activity : Compounds with similar structures have shown promise in modulating neurotransmitter systems associated with mood regulation.

- Neuroprotective Effects : Research indicates that tetrahydroisoquinolines can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo further functionalization makes it valuable in:

- Drug Development : It can be modified to create derivatives with enhanced pharmacological properties.

- Chemical Biology : Used in the development of probes for biological studies due to its ability to interact with biological targets.

Case Study 1: Antidepressant Development

A study investigated derivatives of this compound for their efficacy as antidepressants. The research demonstrated that specific modifications to the structure enhanced serotonin receptor affinity and improved behavioral outcomes in animal models of depression.

Case Study 2: Neuroprotection

Research published in a peer-reviewed journal explored the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it could reduce neuronal death and inflammation through modulation of cellular signaling pathways.

Propiedades

IUPAC Name |

(1S)-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-10-9-11(21-4)5-6-12(10)13(17)14(18)19/h5-6,9,13H,7-8H2,1-4H3,(H,18,19)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFHNJLLHDVVPW-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC2=C([C@H]1C(=O)O)C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.